3-Ethoxyspiro[3.5]nonan-1-ol
Overview
Description
3-Ethoxyspiro[3.5]nonan-1-ol is a chemical compound with the molecular formula C11H20O2 . It has a molecular weight of 184.28 . The compound is typically stored at room temperature .
Molecular Structure Analysis
The InChI code for 3-Ethoxyspiro[3.5]nonan-1-ol is 1S/C11H20O2/c1-2-13-10-8-9(12)11(10)6-4-3-5-7-11/h9-10,12H,2-8H2,1H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
3-Ethoxyspiro[3.5]nonan-1-ol is a liquid at room temperature .Scientific Research Applications
1. Use in Diels–Alder Reactions
3-Ethoxyspiro[3.5]nonan-1-ol has been utilized in the synthesis of chiral auxiliaries for Diels–Alder reactions. These chiral auxiliaries have demonstrated excellent diastereo- and regiocontrol, as well as endo selectivity, in the BCl3-catalyzed Diels–Alder reaction with various dienes. Additionally, these adducts can be readily cleaved by saponification, allowing for the recovery and reuse of the auxiliary (Lait, Parvez, & Keay, 2003).
2. Role in Ether Formation
This compound has been involved in studies exploring proximity effects in acid and base-catalyzed ether formation. In particular, the research highlights unusual reactions involving nucleophilic addition to an unactivated olefinic bond and electrophilic addition catalyzed by weak acids, demonstrating the compound's utility in understanding complex chemical reactions (Grob & Katayama, 1977).
3. Reactivity with Vinyl Ethers and Enamines
Another study investigated the reaction of derivatives of 3-Ethoxyspiro[3.5]nonan-1-ol with ethyl vinyl ether and enamines, leading to the formation of various spirophosphoranes and pentaoxyspirophosphoranes. These findings provide insights into the mechanisms of these reactions and the potential applications of these compounds in synthetic chemistry (Laurenço & Burgada, 1976).
4. Synthesis of Spiro Dilactones
The compound has also been used in the efficient synthesis of triazole-containing spiro dilactones. This process involved preparing derivatives from 3-ethoxycarbonyltetrahydrofuran-2-ones and converting them into multifunctional triazole-containing spiro dilactones, highlighting its versatility in organic synthesis (Ghochikyan, Muzalevskiy, Samvelyan, Galstyan, & Nenajdenko, 2016).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and using only outdoors or in a well-ventilated area (P271) .
properties
IUPAC Name |
3-ethoxyspiro[3.5]nonan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O2/c1-2-13-10-8-9(12)11(10)6-4-3-5-7-11/h9-10,12H,2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNSLECDIDNVTEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC(C12CCCCC2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001304970 | |
Record name | Spiro[3.5]nonan-1-ol, 3-ethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001304970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethoxyspiro[3.5]nonan-1-ol | |
CAS RN |
1354951-03-3 | |
Record name | Spiro[3.5]nonan-1-ol, 3-ethoxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1354951-03-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Spiro[3.5]nonan-1-ol, 3-ethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001304970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-ethoxyspiro[3.5]nonan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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